2-(2,4,5-Trifluorophenyl)acetaldehyde
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Overview
Description
2-(2,4,5-Trifluorophenyl)acetaldehyde is a useful research compound. Its molecular formula is C8H5F3O and its molecular weight is 174.122. The purity is usually 95%.
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Mechanism of Action
Target of Action
(2,4,5-Trifluorophenyl)acetaldehyde is a chemical compound used in the synthesis of EGFR/ErbB-2-kinase inhibitors . These inhibitors are designed to block the action of the EGFR/ErbB-2 kinase, an enzyme that plays a crucial role in the signaling pathway leading to cell growth and survival.
Biochemical Pathways
(2,4,5-Trifluorophenyl)acetaldehyde is involved in the synthesis of kinase inhibitors, which play a role in the EGFR/ErbB-2 signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting the kinase enzyme, the signaling pathway is disrupted, leading to decreased cell growth and survival.
Result of Action
The primary result of the action of (2,4,5-Trifluorophenyl)acetaldehyde is the inhibition of the kinase enzyme in the EGFR/ErbB-2 signaling pathway . This leads to a disruption in the signaling pathway, resulting in decreased cell growth and survival. This makes (2,4,5-Trifluorophenyl)acetaldehyde a potential candidate for use in cancer therapies, particularly in cancers that exhibit overactive EGFR/ErbB-2 signaling.
Action Environment
The action, efficacy, and stability of (2,4,5-Trifluorophenyl)acetaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can react with the compound, and the temperature. For instance, the compound is stored and transported at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-(2,4,5-Trifluorophenyl)acetaldehyde involves the hydrogenation of trimellitic acid. The process begins with the reaction of trimellitic acid with a hydrogen source (such as hydrogen gas) in the presence of a catalyst to produce 2-(2,4,5-Trifluorophenyl)acetic acid. This intermediate is then subjected to an acid-catalyzed decarboxylation reaction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation and decarboxylation processes. These methods are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2,4,5-Trifluorophenyl)acetic acid.
Reduction: It can be reduced to form 2-(2,4,5-Trifluorophenyl)ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products
Oxidation: 2-(2,4,5-Trifluorophenyl)acetic acid.
Reduction: 2-(2,4,5-Trifluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorobenzaldehyde
- 2,4,5-Trifluorophenylacetic acid
- 2,4,5-Trifluorophenylacetone
Uniqueness
2-(2,4,5-Trifluorophenyl)acetaldehyde is unique due to its specific trifluoromethyl substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various fluorinated organic compounds .
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h2-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGUFAPXHXFYKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695178 |
Source
|
Record name | (2,4,5-Trifluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-20-9 |
Source
|
Record name | 2,4,5-Trifluorobenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4,5-Trifluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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